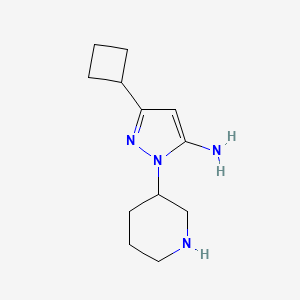

3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-cyclobutyl-2-piperidin-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c13-12-7-11(9-3-1-4-9)15-16(12)10-5-2-6-14-8-10/h7,9-10,14H,1-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPXBMWAYSVLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN(C(=C2)N)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a cyclobutyl group, a piperidin-3-yl moiety, and a pyrazol-5-amine core. This specific configuration contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter signaling pathways. For instance, it has been studied for its effects on metabotropic glutamate receptors (mGluRs) which are implicated in several CNS disorders .

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, contributing to its therapeutic effects in conditions like inflammation or cancer .

Neuropharmacological Effects

The compound has been explored for its neuropharmacological properties. It may exhibit anxiolytic or antidepressant-like effects through modulation of neurotransmitter systems, particularly involving serotonin and dopamine pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol | Structure | Antidepressant-like effects |

| 3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol | Structure | Antimicrobial properties |

These comparisons highlight how slight modifications in the piperidine moiety can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazole derivatives:

- Neuropharmacological Study : A study investigating the effects of pyrazole derivatives on anxiety models showed that compounds similar to this compound exhibited significant anxiolytic effects in rodent models, indicating potential for treating anxiety disorders .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Some compounds demonstrated promising results, suggesting that 3-cyclobutyl derivatives could also possess similar properties .

Scientific Research Applications

Physical Properties

The compound is typically stable under standard laboratory conditions and can be synthesized through various organic reactions involving specific reagents and catalysts. Its unique structure allows it to participate in a range of chemical reactions typical of pyrazole derivatives.

Synthetic Routes

The synthesis of 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound (e.g., 1,3-diketone).

- Introduction of the Cyclobutyl Group : This is often accomplished via cycloaddition reactions using cyclobutene.

- Attachment of the Piperidinyl Group : A nucleophilic substitution reaction is used where piperidine reacts with an appropriate leaving group on the pyrazole ring.

Reaction Conditions

The synthesis often requires controlled temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO). Catalysts may be employed to enhance reaction efficiency and yield.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Anticancer Activity : Research indicates that similar pyrazole derivatives exhibit significant antitumor activity by inhibiting tumor growth through mechanisms such as blocking tryptophan metabolism.

- Anti-inflammatory Properties : The compound's structure suggests potential efficacy in reducing inflammation, which is crucial in various chronic diseases.

Antitumor Activity

A notable study investigated the effects of pyrazole derivatives on malignant pleural mesothelioma. The combination therapy involving these derivatives demonstrated enhanced antitumor effects compared to monotherapy. Cell viability assays and mouse xenograft models were utilized to establish efficacy, indicating promising results for further development.

Antimicrobial Properties

Another study focused on the antimicrobial activity of pyrazole derivatives, including this compound. The results showed significant inhibition of bacterial growth against various strains, suggesting potential applications in treating infections.

| Activity Type | Target/Mechanism | Study Reference |

|---|---|---|

| Antitumor | Inhibition of Tryptophan 2,3-dioxygenase (TDO) | Case Study on Malignant Pleural Mesothelioma |

| Anti-inflammatory | Modulation of inflammatory pathways | Ongoing Research |

| Antimicrobial | Inhibition of bacterial growth | Antimicrobial Activity Study |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Impact on Thrombin Inhibition

| Compound | 3-Substituent | IC50 (Thrombin) | Reference |

|---|---|---|---|

| 24e | Pyridin-3-yl | 16 nM | |

| 24g | Phenyl | 419 nM | |

| 24i | Cyclohexyl | >5 µM | |

| Target | Cyclobutyl | Not Reported |

Piperidine Substituent Variations

The 1-position piperidine group’s orientation and substitution influence pharmacokinetics:

Physicochemical Properties

- Hydrophobicity : The cyclobutyl group (logP ~2.5 estimated) is less hydrophobic than tert-butyl (logP ~3.5) but more than phenyl (logP ~2.1), suggesting moderate solubility .

- DFT Studies : Computational models (e.g., B97D functional) predict NMR chemical shifts for pyrazol-5-amine derivatives with high accuracy, aiding in structural validation .

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through the following key steps:

- Construction of the pyrazole ring bearing the cyclobutyl substituent.

- Introduction of the amino group at the 5-position of the pyrazole.

- Coupling or substitution reactions to attach the piperidin-3-yl group at the 1-position of the pyrazole.

This approach is consistent with synthetic routes for related pyrazole derivatives, as reported in various medicinal chemistry syntheses.

Preparation of 5-Amino-3-cyclobutyl-1H-pyrazole Intermediate

The intermediate 5-amino-3-cyclobutyl-1H-pyrazole is a crucial precursor. Its preparation involves:

Starting from 3-cyclobutyl-3-oxo-propionitrile, which undergoes reaction with hydrazine in ethanol at elevated temperature (75°C) for 14 hours, yielding the pyrazole ring with an amino group at position 5. This step achieves a high yield of approximately 91%.

Alternative conditions include heating 3-oxo-3-phenylpropanenitrile with hydrazine and acetic acid in ethanol at 60°C for 24 hours to yield 3-phenyl-1H-pyrazol-5-amine analogs, indicating the robustness of hydrazine-mediated ring closure to form pyrazole amines.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Hydrazine reaction | Hydrazine in ethanol, 75°C, 14 h | 91% | High yield, brown oil product |

| Hydrazine + Acetic acid | Hydrazine, acetic acid, ethanol, 60°C, 24 h | 82% | Alternative mild conditions |

Coupling via Amino Group Functionalization

The amino group at the 5-position of the pyrazole can serve as a nucleophile for further functionalization:

Reactions with electrophilic chlorinated heterocycles in the presence of bases such as N-ethyl-N,N-diisopropylamine and potassium iodide in solvents like N,N-dimethylformamide at room temperature yield substituted pyrazolyl amines with good efficiency (e.g., 21% to quantitative yields depending on the substrate).

Microwave-assisted reactions at elevated temperatures (80-130°C) in acetonitrile or DMF can accelerate coupling steps, producing complex heterocyclic derivatives with pyrazolyl amine cores.

Summary Table of Key Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrazine ring closure | Hydrazine | Ethanol | 75°C | 14 h | 91% | Formation of 5-amino-pyrazole |

| Amino coupling with chlorinated heterocycles | N-ethyl-N,N-diisopropylamine, KI | DMF | 20°C | 2-4 h | 21-100% | Amino substitution reactions |

| Condensation with aldehydes and Meldrum's acid | 4-chlorobenzaldehyde, Meldrum's acid | Ethanol | 75°C | 0.5 h | 59% | Formation of substituted pyrazole derivatives |

| Microwave-assisted coupling | Various amines | Acetonitrile or DMF | 80-130°C | 0.5-0.33 h | Moderate | Accelerated coupling reactions |

Research Findings and Analysis

The hydrazine-mediated synthesis of the pyrazole ring is the most efficient and widely used method, offering high yields and operational simplicity.

The use of mild bases and iodide salts in polar aprotic solvents facilitates nucleophilic substitution on pyrazole derivatives, allowing for the introduction of diverse substituents including piperidine rings.

Microwave irradiation techniques significantly reduce reaction times for coupling steps without compromising yields, which is advantageous for medicinal chemistry applications requiring rapid synthesis of analog libraries.

The availability of intermediates such as 5-amino-3-cyclobutyl-1H-pyrazole as commercial compounds supports streamlined synthetic routes for the target molecule.

Q & A

Q. What are the established synthetic pathways for 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, analogous pyrazole derivatives are synthesized via condensation of substituted propenones with hydrazine derivatives, followed by cyclization (e.g., using acetic or propionic acid) . Key steps include regioselective control during cyclobutyl and piperidinyl group incorporation, often requiring anhydrous conditions and catalysts like palladium for cross-coupling reactions. Purification methods such as column chromatography or recrystallization are critical for isolating the target compound .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm substituent positions and stereochemistry, particularly for the cyclobutyl and piperidinyl moieties .

- Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry verifies molecular weight and fragmentation patterns, as seen in structurally similar pyrazole-amine derivatives .

- Elemental Analysis: Confirms empirical formula consistency .

- Infrared (IR) Spectroscopy: Identifies functional groups like NH2 and C-N bonds .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be systematically resolved?

Discrepancies (e.g., unexpected NMR splitting or ESI-MS fragments) may arise from tautomerism, polymorphism, or residual solvents. Cross-validation using multiple techniques is critical:

Q. What crystallographic strategies are effective for resolving the compound’s structure, and how does SHELX software enhance refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL) enable high-precision refinement of positional and thermal displacement parameters, even for challenging cases like twinned crystals or high thermal motion . For example, in related triazole-piperidine derivatives, SHELX’s robust algorithms resolved hydrogen bonding networks and torsional angles, critical for understanding conformational flexibility .

Q. How can computational methods predict the compound’s reactivity and pharmacological interactions?

- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking: Screens binding affinities with target proteins (e.g., kinases or GPCRs) using software like AutoDock. This is particularly useful for piperidine-containing analogs due to their prevalence in CNS-targeting drugs .

- ADMET Prediction: Tools like SwissADME evaluate solubility, bioavailability, and metabolic stability .

Q. What experimental design considerations are critical for evaluating biological activity?

- Assay Selection: Prioritize enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor binding assays based on structural analogs .

- Positive Controls: Compare with known standards (e.g., phenylbutazone for anti-inflammatory benchmarks) .

- Dose-Response Curves: Use logarithmic concentrations to determine IC50/EC50 values, ensuring reproducibility across triplicates .

Q. How can regioselective functionalization of the pyrazole core be achieved?

- Protecting Groups: Temporarily block the amine group during cyclobutyl or piperidinyl substitutions to prevent side reactions .

- Microwave-Assisted Synthesis: Enhances reaction efficiency and selectivity, as demonstrated in triazole-piperidine derivatives .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity across studies?

Variations in antimicrobial or anti-inflammatory efficacy may stem from assay conditions (e.g., bacterial strain specificity) or compound purity. Mitigation strategies include:

- Replicating studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validating purity via HPLC (>95%) before biological evaluation .

Q. What methodologies identify and characterize polymorphic forms of the compound?

Q. How can crystallographic data resolve ambiguities in hydrogen bonding or tautomeric states?

SCXRD provides unambiguous evidence of hydrogen bonding networks. For example, in 3,4-dinitro-1-(tetrazol-5-yl)-1H-pyrazol-5-amine salts, X-ray data revealed how NH2 groups participate in intermolecular interactions, stabilizing specific tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.